![molecular formula C12H11N3 B12874230 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a benzimidazole core substituted with a methyl group and a pyrrole ring. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable pyrrole derivative. One common method includes:
Starting Materials: o-phenylenediamine and 2-acetylpyrrole.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions.
Procedure: The mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring fused with the pyrrole moiety.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Catalysts: Use of catalysts like Lewis acids to enhance reaction rates.
Solvents: Employing high-boiling solvents such as xylene or toluene to maintain the reaction temperature.
Purification: Techniques like recrystallization or column chromatography to purify the final product.
化学反应分析
Types of Reactions
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrrole ring.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkylated benzimidazole derivatives.
科学研究应用
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its antimicrobial and anticancer properties. Benzimidazole derivatives are known for their activity against a variety of pathogens.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism by which 1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in cell signaling pathways.
Pathways Involved: It may inhibit kinase activity, leading to the disruption of phosphorylation processes essential for cell proliferation and survival.
相似化合物的比较
Similar Compounds
2-methyl-1H-benzimidazole: Lacks the pyrrole ring, making it less versatile in biological applications.
1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the benzimidazole core, limiting its range of activities.
Uniqueness
1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole is unique due to its combined benzimidazole and pyrrole structures, which confer a broad spectrum of biological activities and synthetic versatility. This dual functionality makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C12H11N3 |
|---|---|
分子量 |
197.24 g/mol |
IUPAC 名称 |
1-methyl-2-(1H-pyrrol-2-yl)benzimidazole |
InChI |
InChI=1S/C12H11N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-8,13H,1H3 |
InChI 键 |
VDGOZWVBFWXRTK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)

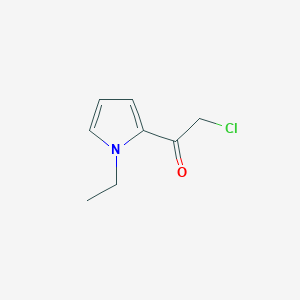
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)
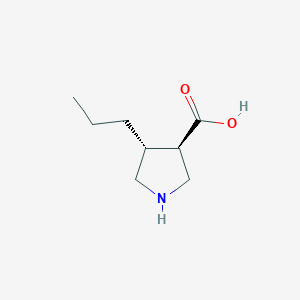

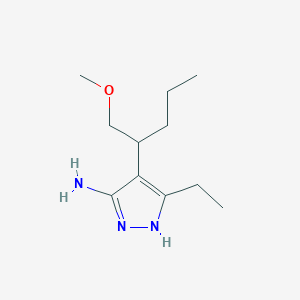
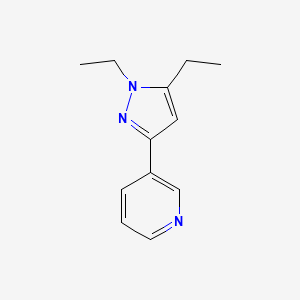
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
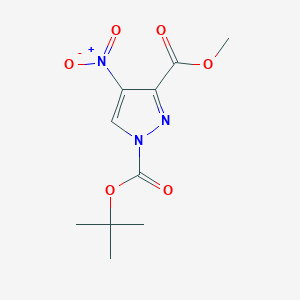

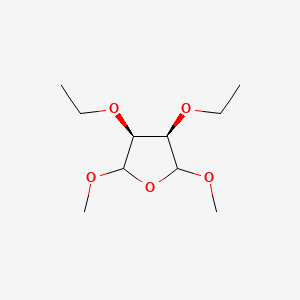
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
